An In-depth Technical Guide to 2-Aminoimidazole Sulfate
An In-depth Technical Guide to 2-Aminoimidazole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminoimidazole Sulfate (B86663), a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, synthesis methodologies, biological activities, and safety protocols, presenting a thorough resource for professionals in drug discovery and development.
Core Chemical Identity and Properties
2-Aminoimidazole sulfate is most commonly available as a hemisulfate salt, meaning it consists of two 2-aminoimidazole cations for every one sulfate anion. This form is often referred to as bis(2-aminoimidazole) sulfate. It is crucial to distinguish this from other salt forms that may be available.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Aminoimidazole Hemisulfate.
| Property | Value | Citation(s) |
| CAS Number | 1450-93-7 | [1][2] |
| Molecular Formula | C₆H₁₂N₆O₄S (or C₃H₅N₃ · 0.5H₂SO₄) | [1][3] |
| Molecular Weight | 264.26 g/mol | [1][3] |
| Appearance | White to beige or light brown crystalline powder | [4] |
| Melting Point | 270 °C (decomposes) | [5] |
| Solubility | Highly soluble in water; insoluble in common organic solvents like alcohols, ethers, and hydrocarbons. | [4] |
| Purity | Typically available at ≥98% |
Structural Information
| Identifier | Value | Citation(s) |
| IUPAC Name | 1H-imidazol-2-amine;sulfuric acid | [3] |
| Synonyms | 2-Aminoimidazole hemisulfate, Bis(2-aminoimidazole) Sulfate | [3] |
| SMILES | C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O | [3] |
| InChIKey | KUWRLKJYNASPQZ-UHFFFAOYSA-N |
Synthesis and Preparation
While 2-Aminoimidazole Sulfate is commercially available, understanding its synthesis is crucial for research and development. The formation of the sulfate salt is a straightforward acid-base reaction from the 2-aminoimidazole free base. The core of the synthesis lies in the construction of the 2-aminoimidazole ring itself. Modern, environmentally friendly methods are increasingly preferred.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 2-aminoimidazole derivatives, a common method being the condensation of an α-haloketone with a guanidine (B92328) derivative.
Experimental Protocol: Green Synthesis of a 2-Aminoimidazole Core
This protocol details a high-yield, one-pot, two-step synthesis of a substituted 2-aminoimidazole using a deep eutectic solvent (DES), which is an environmentally benign alternative to traditional organic solvents.[6]
Materials:
-
α-chloroketone (e.g., 2-chloro-1-phenylethanone) (1.0 mmol)
-
Guanidine derivative (e.g., N,N'-diphenylguanidine) (1.3 mmol)
-
Choline (B1196258) chloride (ChCl)
-
Triethylamine (B128534) (Et₃N) (1.0 mmol)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Prepare the ChCl:Urea (1:2 molar ratio) DES by mixing choline chloride and urea in a flask.
-
Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
-
Reaction Setup:
-
To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add the guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol).
-
Add the α-chloroketone (1.0 mmol) to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the α-chloroketone is consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 5 mL of deionized water to the flask. The product may precipitate at this stage.
-
Extract the aqueous suspension with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminoimidazole derivative.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Preparation of the Sulfate Salt
To prepare 2-Aminoimidazole Hemisulfate, the isolated 2-aminoimidazole free base would be dissolved in a suitable solvent and treated with a stoichiometric amount (0.5 equivalents) of sulfuric acid, followed by precipitation or crystallization of the resulting salt.
Biological Activity and Applications
2-Aminoimidazole Sulfate serves primarily as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[5] The biological activity is attributed to the 2-aminoimidazole (2-AI) scaffold, which is found in numerous marine natural products and is a key pharmacophore in medicinal chemistry.
Antimicrobial and Antibiofilm Activity
The 2-AI scaffold is widely recognized for its role in combating bacterial resistance.[5]
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Biofilm Disruption: 2-AI compounds have been shown to efficiently disrupt the formation of bacterial biofilms and disperse existing biofilms, which are notoriously resistant to antibiotics.[7]
Enzyme Inhibition and Signaling Pathway Modulation
The 2-AI moiety can act as a guanidine mimetic, allowing it to interact with various biological targets.[5]
-
Arginase Inhibition: 2-Aminoimidazole is a weak, noncompetitive inhibitor of human arginase I, an enzyme implicated in conditions like asthma and cardiovascular diseases. This makes the 2-AI scaffold a starting point for developing more potent and selective arginase inhibitors.
-
Anti-inflammatory Activity: 2-Aminoimidazole derivatives have been shown to interfere with inflammatory signaling pathways. One such pathway is the TGF-β-activated kinase 1 (TAK1) signaling cascade, a key regulator of inflammatory responses. By inhibiting the TAK1 complex, these compounds can prevent downstream signaling that leads to the expression of inflammatory genes.
The following diagram illustrates the TAK1-mediated inflammatory signaling pathway, a potential target for 2-aminoimidazole derivatives.
Applications in Synthesis
The primary cited application for 2-Aminoimidazole Sulfate is as a key intermediate in the synthesis of other complex molecules.[4]
-
Radiosensitizers: It is used in the synthesis of nitroimidazole electrophilic radiosensitizers, which are compounds designed to enhance the efficacy of radiation therapy in cancer treatment.[4]
-
Chlorohydrin Synthesis: It has also been used as a building block in the synthesis of chlorohydrins.[2]
Safety and Handling
Proper handling of 2-Aminoimidazole Sulfate is essential in a laboratory and manufacturing setting.
Hazard Information
| Hazard Class | Code(s) | Description | Citation(s) |
| GHS Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
Precautionary Measures
| Precautionary Statement | Code(s) | Description | Citation(s) |
| Prevention | P261, P264, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. | |
| Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | - | Keep in a dark place, under an inert atmosphere, at room temperature. | |
| Personal Protective Equipment (PPE) | - | Dust mask type N95 (US), Eyeshields, Gloves |
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment. Consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Buy 2-amino-1H-imidazole-4-sulfonic acid (EVT-8774722) [evitachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bis(2-aminobenzimidazolium) sulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
